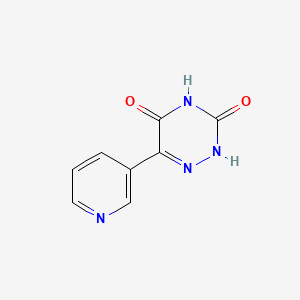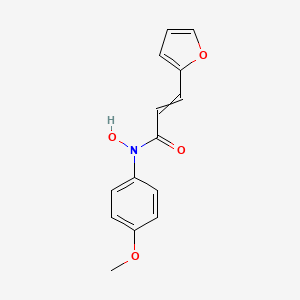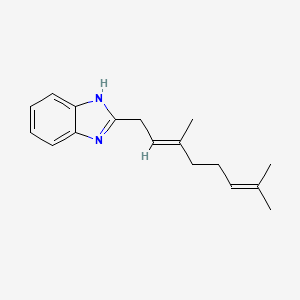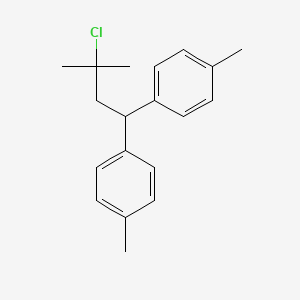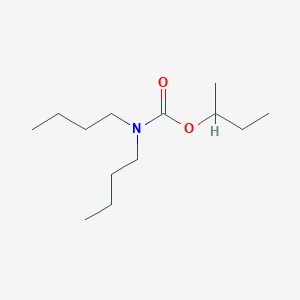![molecular formula C19H23ClO2Si B14330383 3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride CAS No. 105198-75-2](/img/structure/B14330383.png)
3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride is a chemical compound that features a tert-butyl(diphenyl)silyl group attached to a propanoyl chloride moiety. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride typically involves the reaction of tert-butyl(diphenyl)silyl chloride with 3-hydroxypropanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or 2,6-lutidine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include mild temperatures and anhydrous solvents to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and hydrochloric acid.
Protection and Deprotection: The tert-butyl(diphenyl)silyl group can be used to protect hydroxyl groups during synthesis and can be removed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Bases: Pyridine, 2,6-lutidine, and imidazole.
Acids: Trifluoroacetic acid (TFA) and hydrochloric acid for deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, or ethers can be formed.
Hydrolysis Products: The corresponding alcohol and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols to prevent unwanted reactions during multi-step syntheses.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of silicon-based materials and polymers.
Biochemistry: Used in the modification of biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of 3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride primarily involves the formation of a stable silyl ether linkage with hydroxyl groups. This protects the hydroxyl group from participating in further reactions. The tert-butyl(diphenyl)silyl group provides steric hindrance, enhancing the stability of the protected compound under various conditions . The deprotection mechanism involves the cleavage of the silyl ether bond under acidic or basic conditions, releasing the free hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Another silylating agent used for protecting hydroxyl groups but with different steric and electronic properties.
Triisopropylsilyl chloride (TIPS-Cl): Offers greater steric hindrance and stability compared to tert-butyl(diphenyl)silyl chloride.
Trimethylsilyl chloride (TMS-Cl): Commonly used for silylation but less stable under acidic conditions compared to tert-butyl(diphenyl)silyl chloride.
Uniqueness
3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride is unique due to its combination of steric bulk and stability, making it particularly useful for protecting primary hydroxyl groups in complex synthetic sequences . Its resistance to acidic and nucleophilic conditions sets it apart from other silylating agents .
Eigenschaften
CAS-Nummer |
105198-75-2 |
|---|---|
Molekularformel |
C19H23ClO2Si |
Molekulargewicht |
346.9 g/mol |
IUPAC-Name |
3-[tert-butyl(diphenyl)silyl]oxypropanoyl chloride |
InChI |
InChI=1S/C19H23ClO2Si/c1-19(2,3)23(22-15-14-18(20)21,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 |
InChI-Schlüssel |
SEAHJWWEAAZYCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
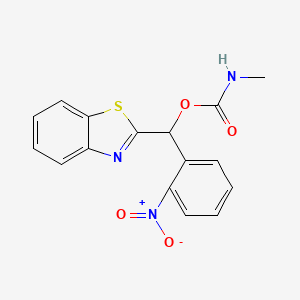
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
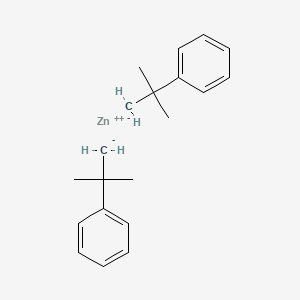
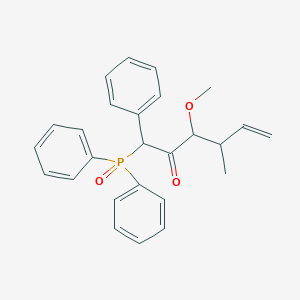

![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)
